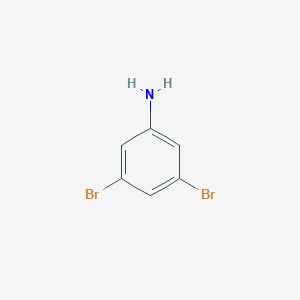
3,5-Dibromoaniline
Cat. No. B181674
Key on ui cas rn:
626-40-4
M. Wt: 250.92 g/mol
InChI Key: RVNUUWJGSOHMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07223759B2
Procedure details


3,5-dibromo-nitro-benzene (262) (500 mg, 1.78 mmol) was dissolved in 4 mL of glacial acetic acid first. TiCl3 with 30 wt % in 2 N HCl was added gradually until the purple color disappeared even after long stirring at room temperature. The reaction was monitored by TLC. After the reaction was completed, the reaction mixture was concentrated down under vacuum to remove the acetic acid. H2O and 1 M NaOH was then added to neutralize the product followed by adding EtOAc solvent. The resulting wax like solid was filtered off under vacuum. Liquid-liquid extraction was then performed twice using EtOAc and H2O as solvents and the organic layer was dried over anhydrous Na2SO4 for 0.5 h. The drying reagent was then filtered off under vacuum and the filtrate was first dried under vacuum on rotary evaporator and then dried over oil pump overnight. 387.3 mg of the desired product (273) was obtained as a neutral base in 86.7% yield with HPLC purity of >95% (ELSD). LC-MS: m/e 250 [M+1]+, 252.


[Compound]
Name
TiCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Yield
86.7%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[C:6]([Br:8])[CH:7]=1>C(O)(=O)C.Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([Br:8])[CH:7]=1)[NH2:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=C(C1)Br)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
[Compound]
|
Name
|
TiCl3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
after long stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated down under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the acetic acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
H2O and 1 M NaOH was then added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding EtOAc solvent
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting wax like solid was filtered off under vacuum
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Liquid-liquid extraction
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried over anhydrous Na2SO4 for 0.5 h
|
|
Duration
|
0.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The drying reagent was then filtered off under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was first dried under vacuum on rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried over oil
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(N)C=C(C1)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 387.3 mg | |
| YIELD: PERCENTYIELD | 86.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
